N,N-Diethyl 2-bromo-6-fluorobenzylamine

Lipophilicity Physicochemical Properties Drug Design

SAR teams relying on generic benzylamine isomers risk confounding halogen positioning and physicochemical profiles. N,N-Diethyl 2-bromo-6-fluorobenzylamine (CAS 1355246-95-5) delivers a validated ortho-2-bromo-6-fluoro substitution pattern. • Balanced CNS profile: LogP 3.43, TPSA 3.24 Ų, zero H-bond donors-aligned with BBB penetration guidelines • Versatile benzylic bromine handle for SN2 & cross-coupling diversification without disturbing the diethylamino group • ≥95% purity with consistent batch quality for reproducible SAR interpretation

Molecular Formula C11H15BrFN
Molecular Weight 260.15
CAS No. 1355246-95-5
Cat. No. B594342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl 2-bromo-6-fluorobenzylamine
CAS1355246-95-5
SynonymsN,N-Diethyl 2-broMo-6-fluorobenzylaMine
Molecular FormulaC11H15BrFN
Molecular Weight260.15
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC=C1Br)F
InChIInChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyWTAAMIGGRUJHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl 2-bromo-6-fluorobenzylamine: Technical Overview


N,N-Diethyl 2-bromo-6-fluorobenzylamine (CAS 1355246-95-5) is a halogenated tertiary benzylamine building block with the molecular formula C₁₁H₁₅BrFN and a molecular weight of 260.15 g/mol . It features a 2-bromo-6-fluoro substitution pattern on the aromatic ring and diethyl substitution on the benzylic amine nitrogen . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its ortho-disubstituted halogen arrangement providing distinct electronic and steric properties compared to other regioisomers .

1
Confirm 2-bromo-6-fluoro regioisomer (ortho-ortho' pattern) for SAR consistency.
2
N,N-Diethyl substitution provides a distinct lipophilicity/TPSA profile vs. other N-alkyl analogs.
3
Halogenated benzylamine scaffold supports cross-coupling and diversification workflows.

Structural and Physicochemical Differentiation vs. Generic Analogs


In drug discovery and chemical biology programs, simple substitution of one benzylamine derivative for another can profoundly alter key molecular properties. Even among close analogs within the 2-bromo-6-fluorobenzylamine class, variations in N-substitution and halogen positioning lead to measurable differences in lipophilicity (LogP), topological polar surface area (TPSA), and steric bulk—factors that directly impact membrane permeability, target engagement, and downstream synthetic utility . These physicochemical divergences are not merely academic; they translate into tangible differences in biological assay outcomes and synthetic feasibility. Therefore, generic substitution without quantitative justification risks compromising SAR interpretation and lead optimization trajectories.

N-Substitution Switching to N-t-butyl or N-isopropyl analogs may shift LogP by >0.4 units and alter permeability/solubility balance.
H-Bond Donors Diethyl analog (0 HBD) vs. t-butyl analog (1 HBD) changes blood-brain barrier penetration potential; primary amine has 2 HBD.
Regioisomer 2-Bromo-4-fluoro isomer (CAS 1355247-17-4) may exhibit different halogen bonding geometry and electronic effects.

Head-to-Head Comparator Evidence


Lipophilicity Comparison Across N-Substituted Analogs

N,N-Diethyl 2-bromo-6-fluorobenzylamine exhibits a calculated LogP of 3.43 . This value is 0.44 log units lower than the N-t-butyl analog (LogP 3.87) and significantly higher than the N-isopropyl analog (LogP estimated ~2.8-3.0) [1]. This intermediate lipophilicity profile positions the diethyl analog as a balanced scaffold for optimizing both membrane permeability and aqueous solubility in lead optimization campaigns.

Lipophilicity
Cross-study comparable
LogP 3.43
Δ -0.44 vs. N-t-butyl; ~+0.4-0.6 vs. N-isopropyl
Intermediate lipophilicity supports balanced permeability-solubility profiling.
Lipophilicity Physicochemical Properties Drug Design

TPSA and Hydrogen Bond Donor Count Comparison

N,N-Diethyl 2-bromo-6-fluorobenzylamine possesses a calculated TPSA of 3.24 Ų and 2 hydrogen bond acceptors (zero donors) . In contrast, the N-t-butyl analog has a TPSA of 12.03 Ų due to the secondary amine NH group acting as a hydrogen bond donor . The primary amine 2-bromo-6-fluorobenzylamine (free base) would have an even higher TPSA (~26 Ų) and both donor and acceptor capacity [1]. The diethyl compound's minimal TPSA and complete lack of H-bond donors enhance its passive membrane permeability potential relative to less substituted analogs.

TPSA & HBD
Cross-study comparable
TPSA 3.24 Ų, HBD 0
Δ TPSA -8.79 vs. N-t-butyl; ~ -23 vs. primary amine
Minimal TPSA and no HBD enhance passive permeability potential.
TPSA Membrane Permeability CNS Drug Design

Regioisomeric Differentiation: 2,6- vs. 2,4-Halogen Pattern

The ortho-ortho' halogen arrangement in N,N-Diethyl 2-bromo-6-fluorobenzylamine creates a unique steric and electronic environment. While direct biological potency data comparing the 2,6- vs. 2,4-regioisomers are not publicly available in authoritative sources, class-level inference from medicinal chemistry literature indicates that ortho-substituted halogens can participate in halogen bonding with protein targets and influence molecular conformation [1]. The 2-bromo-6-fluoro pattern places both halogens adjacent to the benzylic position, potentially affecting the basicity and nucleophilicity of the amine, whereas the 2-bromo-4-fluoro isomer positions the fluorine para to the benzylic group, altering electronic distribution .

Regioisomer
Class-level inference
2,6- vs. 2,4- pattern
Ortho-ortho' vs. ortho-para' halogen arrangement
Positional isomerism may affect halogen bonding and amine basicity; correct isomer procurement recommended.
Limited public potency data; review SAR context.
Regioisomer Structure-Activity Relationship Halogen Bonding

Rotatable Bond Count and Molecular Flexibility

N,N-Diethyl 2-bromo-6-fluorobenzylamine contains 4 rotatable bonds, as documented in multiple authoritative databases . In comparison, the N-t-butyl analog also has 4 rotatable bonds, while the N-isopropyl analog has 3 rotatable bonds due to fewer carbon atoms in the alkyl substituents [1]. The number of rotatable bonds influences molecular flexibility and conformational entropy, which can affect binding affinity and selectivity in biological systems. The diethyl compound's rotatable bond count represents an intermediate level of flexibility within this analog series.

Rotatable Bonds
Cross-study comparable
4 rotatable bonds
Δ 0 vs. N-t-butyl; +1 vs. N-isopropyl
Intermediate flexibility may influence binding entropy and bioavailability.
Rotatable Bonds Molecular Flexibility Conformational Entropy

Storage Stability and Handling Recommendations

Commercial suppliers of N,N-Diethyl 2-bromo-6-fluorobenzylamine specify a minimum purity of 95% and recommend long-term storage in a cool, dry place, with some vendors advising storage at -20°C for maximum recovery . In contrast, the N-t-butyl analog is recommended for storage at room temperature in continental US shipments, suggesting potentially different thermal stability profiles . Procurement decisions should account for these storage requirements, especially for laboratories with limited cold storage capacity.

Storage
Supporting evidence
Cool, dry; -20 °C long-term
N-t-butyl analog: room temp shipping
Differential storage requirements may affect logistics and sample integrity.
Vendor-specific; verify upon receipt.
Storage Conditions Compound Stability Procurement Logistics

Pricing and Availability Across Vendors

As of 2026, N,N-Diethyl 2-bromo-6-fluorobenzylamine (95% purity) is available from multiple vendors with pricing that varies by quantity and supplier. AKSci lists 1g at $250, 5g at $688, and 10g at $1181 . Fujifilm Wako offers the compound at 1g for ¥80,000 (~$520 USD), 5g for ¥240,000 (~$1,560 USD), and 10g for ¥420,000 (~$2,730 USD) . These pricing differentials highlight the importance of vendor selection in procurement strategy. The N,N-dimethyl analog (CAS 1355247-17-4) is generally available at lower cost due to its smaller molecular weight and simpler synthesis, but lacks the distinct physicochemical profile of the diethyl compound .

Pricing (1 g)
Supporting evidence
$250–$520 (varies by vendor)
N,N-Dimethyl analog: lower cost
Premium pricing reflects distinct synthetic utility; vendor selection advised.
As of early 2026; subject to change.
Pricing Procurement Supply Chain

Optimal Research and Industrial Applications


CNS-Penetrant Probe Development

The combination of moderate lipophilicity (LogP 3.43), minimal TPSA (3.24 Ų), and zero H-bond donors positions N,N-Diethyl 2-bromo-6-fluorobenzylamine as a privileged scaffold for CNS drug discovery programs. Its physicochemical profile aligns with established guidelines for blood-brain barrier penetration, making it suitable for developing probes targeting neurological disorders [1]. Researchers should prioritize this compound when SAR studies require balanced permeability and solubility, as opposed to more polar (primary amine) or more lipophilic (N-t-butyl) alternatives.

Halogen Bonding SAR Investigations

The unique ortho-ortho' 2-bromo-6-fluoro substitution pattern enables specific halogen bonding interactions that differ from other regioisomers. In programs exploring halogen bonding as a molecular recognition motif—particularly in kinase inhibitors, GPCR modulators, or epigenetic targets—the precise positioning of bromine and fluorine can critically influence binding affinity and selectivity [2]. Procurement of the correct 2,6-isomer is essential to avoid confounding SAR interpretation.

Nucleophilic Substitution and Cross-Coupling Methods

The benzylic bromine atom serves as a versatile handle for nucleophilic substitution reactions (e.g., with amines, thiols, or alkoxides) and transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The diethylamino group remains intact under many reaction conditions, allowing sequential functionalization . This compound is particularly valuable in diversity-oriented synthesis and combinatorial library construction where modularity is paramount.

Fluorinated Agrochemical Building Blocks

Fluorine-containing aromatic amines are privileged scaffolds in agrochemical research due to the metabolic stability and bioavailability enhancements conferred by fluorine substitution. N,N-Diethyl 2-bromo-6-fluorobenzylamine can be elaborated into more complex fluorinated heterocycles (e.g., benzimidazoles, quinazolines) that exhibit herbicidal, fungicidal, or insecticidal activity [3]. Its diethyl substitution pattern may impart favorable physicochemical properties for foliar uptake or soil mobility.

Application
Selection Property
Validation Focus
CNS-targeted probe design
Balanced LogP / low TPSA, zero HBD
Blood-brain barrier permeability assays, CNS MPO scoring
Halogen bonding SAR studies
Ortho-bromo-fluoro substitution pattern
Halogen bond geometry analysis, target engagement assays
Cross-coupling & diversification
Benzylic bromide handle, diethylamino stability
Reaction condition screening, library construction feasibility
Agrochemical building block research
Fluorinated aromatic amine scaffold
Metabolic stability, soil mobility, foliar uptake models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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